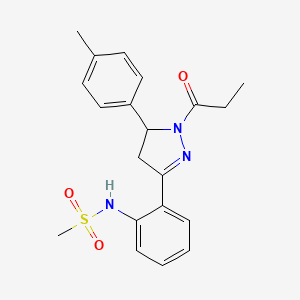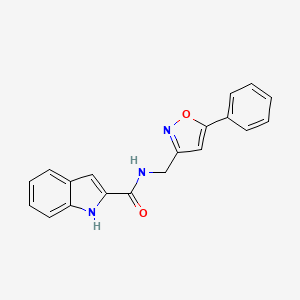
N-((5-phenylisoxazol-3-yl)methyl)-1H-indole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-((5-phenylisoxazol-3-yl)methyl)-1H-indole-2-carboxamide” is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs .
Synthesis Analysis
In the field of drug discovery, it is always imperative to unleash new eco-friendly synthetic strategies. Among various novel synthetic techniques in use for isoxazole synthesis, most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction . The particular disadvantages associated with metal-catalyzed reactions are high costs, low abundance, toxicity, a significant generation of waste, and difficulty to separate from the reaction mixtures . In view of these drawbacks, it is always imperative to develop alternate metal-free synthetic routes .Molecular Structure Analysis
The molecular formula of “N-((5-phenylisoxazol-3-yl)methyl)-1H-indole-2-carboxamide” is C11H12N2O . The InChI code is 1S/C11H12N2O/c1-12-8-10-7-11(14-13-10)9-5-3-2-4-6-9/h2-7,12H,8H2,1H3 .Chemical Reactions Analysis
The synthesis of isoxazole derivatives involves a variety of chemical reactions. For instance, the synthesized (E)-N-(arylethenesulfonyl)thiophene-2-carboxamide was reacted with araldoxime in the presence of CTAB and iodosobenzene in water medium at ambient temperature, which furnished N-((5-aryl-3-phenyl-4,5-dihydroisoxazol-4-yl)sulfonyl)thiophene-2-carboxamide .Physical And Chemical Properties Analysis
The molecular weight of “N-((5-phenylisoxazol-3-yl)methyl)-1H-indole-2-carboxamide” is 188.23 .Aplicaciones Científicas De Investigación
Role in Alkaloid Synthesis
Indole derivatives, such as the compound , are prevalent moieties present in selected alkaloids . They play a significant role in cell biology and have attracted increasing attention in recent years for their application as biologically active compounds for the treatment of various disorders .
Antiviral Properties
Indole derivatives have shown potential as antiviral agents. For instance, certain derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus . Although specific studies on “N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-1H-indole-2-carboxamide” are not available, it’s plausible that it may also possess antiviral properties due to its indole structure.
Anti-inflammatory Activity
Indole derivatives have been found to possess anti-inflammatory properties . This suggests that “N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-1H-indole-2-carboxamide” could potentially be used in the treatment of inflammatory conditions.
Anticancer Potential
Indole derivatives have been studied for their potential anticancer properties . They have been found to inhibit the growth of cancer cells, suggesting that “N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-1H-indole-2-carboxamide” could potentially be used in cancer treatment.
Antioxidant Activity
Indole derivatives have been found to possess antioxidant properties . This suggests that “N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-1H-indole-2-carboxamide” could potentially be used to combat oxidative stress in the body.
Antimicrobial Properties
Indole derivatives have been found to possess antimicrobial properties . This suggests that “N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-1H-indole-2-carboxamide” could potentially be used in the treatment of microbial infections.
Direcciones Futuras
Isoxazole and its derivatives have been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant . Therefore, it is of prime importance that the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .
Mecanismo De Acción
Target of Action
Oxazole derivatives, which this compound is a part of, have been known to interact with a wide range of biological targets due to their heterocyclic nature .
Mode of Action
Oxazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Oxazole derivatives have been associated with a wide spectrum of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Oxazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Propiedades
IUPAC Name |
N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2/c23-19(17-10-14-8-4-5-9-16(14)21-17)20-12-15-11-18(24-22-15)13-6-2-1-3-7-13/h1-11,21H,12H2,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REUNUNKMRCJZQG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC4=CC=CC=C4N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-phenylisoxazol-3-yl)methyl)-1H-indole-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-oxo-5-pentanamido-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2354644.png)
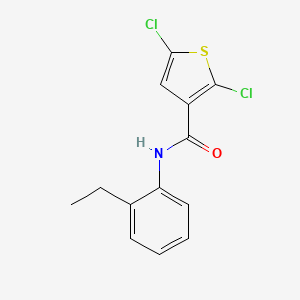

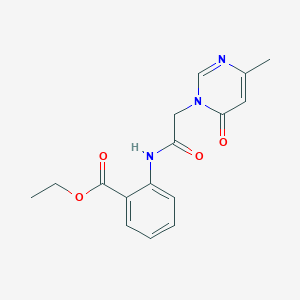
![4-(dimethylamino)-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2354651.png)
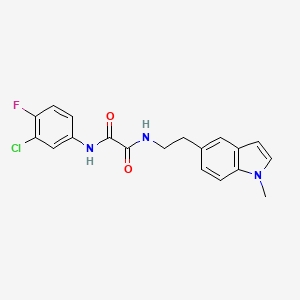
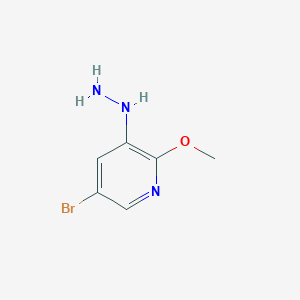
![3-Methyl-8-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-7-(2-phenylethyl)purine-2,6-dione](/img/structure/B2354655.png)
![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-4-fluoro-1H-indole-2-carboxamide](/img/structure/B2354657.png)

![2-(2-fluorobenzyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2354659.png)

![3-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(3,5-dimethylpyrazol-1-yl)-5,6-dimethylpyrimidin-4-one](/img/structure/B2354664.png)
